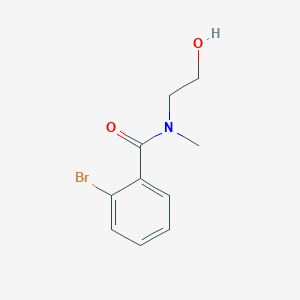
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BHEM and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide involves the inhibition of PKC activity. This compound binds to the regulatory domain of PKC, which prevents its translocation to the plasma membrane and subsequent activation. This inhibition of PKC activity leads to the suppression of various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide have been studied in various in vitro and in vivo models. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, this compound has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide in lab experiments include its ability to inhibit PKC activity, which is involved in various cellular processes. This compound has also been shown to have anticancer, antidiabetic, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide. One direction is to investigate the potential use of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Furthermore, the development of more potent and selective PKC inhibitors based on the structure of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide is another future direction.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide has been achieved using different methods. One of the methods involves the reaction of 2-bromo-4'-methylacetanilide with ethylene glycol in the presence of potassium carbonate. Another method involves the reaction of 2-bromo-4'-methylacetanilide with ethylene oxide in the presence of sodium hydride. The yield of the compound using the first method was reported to be 75%, while the yield using the second method was reported to be 68%.
Applications De Recherche Scientifique
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide has been studied for its potential use in scientific research. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLOLSGMIVLWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


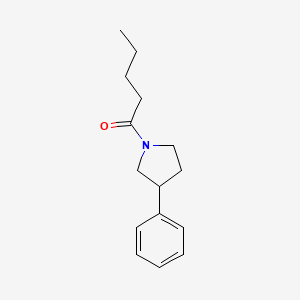
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)

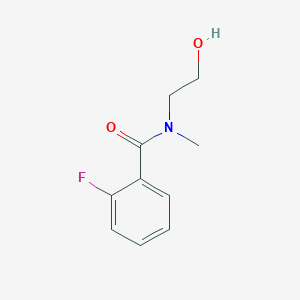
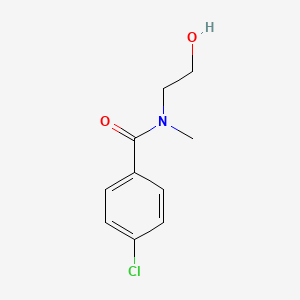
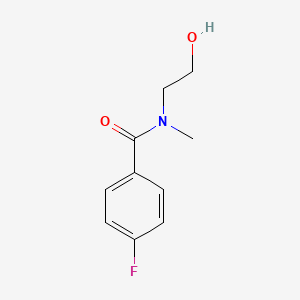
![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![[2-[1-(4-Ethylphenyl)ethylamino]-2-oxoethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7468693.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)